molecular formula C15H18N4O B2362215 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide CAS No. 1797655-51-6

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide

Cat. No. B2362215
CAS RN: 1797655-51-6
M. Wt: 270.336
InChI Key: AEVHBFIIDZHDFF-UHFFFAOYSA-N
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Description

“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrimidine derivative with an amine . The exact synthesis process for this specific compound is not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can participate in a variety of reactions .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives, including those related to the given compound, have been synthesized for various applications. For instance, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones involves condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, highlighting the chemical versatility of pyrimidine compounds for further modification and application in research (Beck & Gajewski, 1976).

Antioxidant, Antimicrobial, and Antitubercular Activities

Research has shown that certain pyrimidine-azitidinone analogues exhibit significant antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds were synthesized from aromatic amines with N-phenylacetamide, demonstrating the potential of pyrimidine derivatives in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Anticancer Applications

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a pyrimidine derivative, is an orally active histone deacetylase (HDAC) inhibitor showing promise as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, demonstrating the potential of pyrimidine derivatives in cancer therapy (Zhou et al., 2008).

G-Quadruplex Stabilization and Cytotoxic Activity

Pyridyl polyoxazoles, containing a dimethylamino-substituted pyrimidine, have been identified as selective G-quadruplex stabilizers with excellent cytotoxic activity, indicating their utility in cancer research and therapy (Blankson et al., 2013).

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-19(2)14-8-9-16-13(18-14)11-17-15(20)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVHBFIIDZHDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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